molecular formula C9H14N2S B193620 4-Propylthio-1,2-phenylenediamine CAS No. 66608-52-4

4-Propylthio-1,2-phenylenediamine

Cat. No.: B193620
CAS No.: 66608-52-4
M. Wt: 182.29 g/mol
InChI Key: YXXYBJDTATZCOJ-UHFFFAOYSA-N
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Description

4-Propylthio-1,2-phenylenediamine is an organic compound with the molecular formula C9H14N2S. It is a derivative of phenylenediamine, where a propylthio group is attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including the anthelmintic drug albendazole .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propylthio-1,2-phenylenediamine is typically synthesized from 2-nitro-4-propylthio phenylamine. The reduction of this precursor is carried out using nickel aluminum alloy and an aqueous solution of ammonium chloride under heating conditions . Another method involves the reduction of 2-nitro-5-propylthio phenylamine using magnesium metal and ammonium sulfate in an alcohol-water mixed solution .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Propylthio-1,2-phenylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Nickel aluminum alloy, magnesium metal.

    Substitution Reagents: Halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

2.1 Reactivity and Derivative Synthesis

4-Propylthio-1,2-phenylenediamine can undergo various chemical reactions that make it useful for synthesizing other compounds. It is often utilized as a reactant in organic synthesis, where its thiol group can participate in nucleophilic substitutions or additions to electrophilic centers .

Case Study: Synthesis Process

A patent outlines a method for preparing this compound from 2-nitro-4-propylthioaniline using nickel-aluminum alloy as a catalyst under mild conditions . This process highlights its efficiency and potential for high yield, making it suitable for industrial applications.

Analytical Applications

3.1 Use in Chemical Analysis

The compound has been employed as a reagent in various analytical chemistry techniques. For instance, it can be used to detect specific metal ions through colorimetric assays due to its ability to form complexes with transition metals . Such applications are crucial in environmental monitoring and quality control in pharmaceuticals.

Toxicological Studies

Research has indicated that derivatives of phenylenediamines may exhibit mutagenic properties under certain conditions . Understanding the toxicological profile of this compound is essential for ensuring safe handling and usage in both laboratory and industrial settings.

Mechanism of Action

The mechanism of action of 4-Propylthio-1,2-phenylenediamine involves its interaction with various molecular targets. In the synthesis of albendazole, the compound undergoes cyclization to form the benzimidazole ring, which is crucial for the drug’s anthelmintic activity. The propylthio group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and enzymes .

Comparison with Similar Compounds

Uniqueness: 4-Propylthio-1,2-phenylenediamine is unique due to the presence of the propylthio group, which imparts distinct chemical properties and enhances its utility in pharmaceutical synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .

Biological Activity

4-Propylthio-1,2-phenylenediamine (PTPD) is a member of the phenylenediamine family, which has garnered attention for its potential biological activities. This compound is primarily known for its use in hair dyes and other cosmetic products, but its biological effects, particularly regarding toxicity and genotoxicity, warrant thorough investigation. This article reviews the current understanding of PTPD's biological activity, including its mechanisms of action, potential health risks, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H14N2S. Its structure features a propylthio group attached to a phenylenediamine backbone, which is crucial for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of PTPD can be categorized into several key areas:

1. Genotoxicity
Research indicates that PTPD can induce DNA damage and cellular apoptosis. The genotoxic effects are primarily attributed to the compound's ability to form reactive metabolites that interact with cellular macromolecules. For instance, studies using plasmid nicking assays have demonstrated that PTPD can cause strand breaks in DNA, leading to potential mutagenic effects .

2. Cytotoxicity
PTPD exhibits cytotoxic properties in various cell lines. The compound has been shown to disrupt cellular functions, leading to increased cell death. This cytotoxicity is often evaluated using assays such as MTT or LDH release assays, which measure cell viability and membrane integrity .

3. Protein Interaction
PTPD interacts with proteins such as human serum albumin (HSA), which may alter protein structure and function. Molecular dynamics simulations have suggested that PTPD binding can induce conformational changes in HSA, potentially leading to protein aggregation and loss of function .

The mechanisms through which PTPD exerts its biological effects include:

  • Formation of Reactive Oxygen Species (ROS): PTPD can promote oxidative stress by generating ROS, which contributes to cellular damage and inflammation.
  • Modification of Proteins: The compound can react with amino acid residues in proteins, leading to structural modifications that impair protein function.
  • DNA Interaction: PTPD's electrophilic nature allows it to bind directly to DNA, causing strand breaks and mutations.

Case Studies and Research Findings

Several studies have investigated the biological effects of PTPD:

StudyFindings
Study A Demonstrated that PTPD induces significant DNA damage in human lymphocytes, as evidenced by increased comet assay tail moments .
Study B Reported cytotoxic effects in HepG2 cells with an IC50 value indicating moderate toxicity .
Study C Utilized molecular docking studies to predict the interaction between PTPD and HSA, revealing potential sites for covalent modification .

Toxicological Profile

The toxicological implications of PTPD are significant due to its widespread use in cosmetics. Studies have linked exposure to hair dyes containing PTPD with increased risks of certain cancers, particularly bladder cancer among frequent users and professionals in the beauty industry . Regulatory assessments emphasize the need for caution due to the compound's mutagenic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Propylthio-1,2-phenylenediamine, and what analytical methods are critical for verifying its purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of 1,2-phenylenediamine derivatives with propylthiol groups under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key analytical techniques include high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Mass spectrometry (MS) can resolve ambiguities in molecular weight, especially for detecting byproducts like unreacted precursors or oxidation derivatives .

Q. How can researchers address inconsistencies in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?

  • Methodological Answer : Systematic reproducibility studies should be conducted, controlling variables such as solvent grade, temperature calibration, and sample preparation protocols. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide precise melting/decomposition data. Cross-validate findings with peer-reviewed databases (e.g., NIST Chemistry WebBook) to identify outliers .

Q. What are the best practices for stabilizing this compound during storage, given its potential sensitivity to oxidation?

  • Methodological Answer : Store under inert gas (argon/nitrogen) in amber glass vials at –20°C. Add stabilizing agents like antioxidants (e.g., BHT) or chelators if metal-catalyzed degradation is suspected. Regularly monitor stability via UV-Vis spectroscopy to track absorbance changes indicative of degradation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound with high yield and minimal byproducts?

  • Methodological Answer : Employ a 2<sup>k</sup> factorial design to test variables (e.g., temperature, catalyst concentration, reaction time). Use response surface methodology (RSM) to model interactions between factors and identify optimal conditions. Validate predictions with small-scale trials and scale-up using continuous flow reactors for reproducibility .

Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations assess solvent effects and ligand interactions. Pair computational results with experimental validation via cyclic voltammetry or X-ray crystallography .

Q. How can researchers resolve contradictions in mechanistic studies of this compound’s role in redox reactions?

  • Methodological Answer : Use isotope-labeling experiments (e.g., <sup>18</sup>O or <sup>34</sup>S) to trace reaction pathways. In situ spectroscopic techniques (e.g., Raman or EPR) monitor intermediate species. Compare kinetic data under varied pH and temperature to distinguish between competing mechanisms .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Membrane-based separation (e.g., nanofiltration) or high-resolution chromatography (HPLC with chiral columns) can isolate the compound. Couple with mass-directed fractionation for high-purity collection. Validate separation efficiency via hyphenated techniques like LC-MS or GC-MS .

Theoretical and Framework-Driven Questions

Q. How can the electronic structure of this compound inform its application in supramolecular chemistry or coordination polymers?

  • Methodological Answer : Analyze electron-donating/withdrawing effects of the propylthio group using Hammett constants. Design ligand frameworks by integrating crystallographic data (e.g., bond angles from XRD) with DFT-predicted binding affinities. Test coordination behavior with transition metals via titration calorimetry .

Q. What theoretical models explain the compound’s behavior in heterogeneous catalysis, and how can they guide experimental validation?

  • Methodological Answer : Langmuir-Hinshelwood kinetics model surface reactions, while Marcus theory explains electron transfer steps. Validate models using in situ TEM or X-ray absorption spectroscopy (XAS) to observe catalyst-adsorbate interactions .

Q. Data Analysis and Reproducibility

Q. How should researchers statistically analyze datasets from this compound studies to ensure robustness?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables. Use Bayesian statistics to quantify uncertainty in kinetic or thermodynamic measurements. Publish raw datasets and analysis code in open repositories to enable reproducibility audits .

Properties

IUPAC Name

4-propylsulfanylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXYBJDTATZCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388504
Record name 4-(Propylsulfanyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66608-52-4
Record name 4-(Propylsulfanyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Propylthio-1,2-phenylenediamine
4-Propylthio-1,2-phenylenediamine
4-Propylthio-1,2-phenylenediamine
4-Propylthio-1,2-phenylenediamine
4-Propylthio-1,2-phenylenediamine
Thiopropoxide
4-Propylthio-1,2-phenylenediamine

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